

# Spectroscopic Analysis of 3'-Hydroxy-3,9-dihydroeucomin: A Technical Overview

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Compound of Interest		
Compound Name:	3'-Hydroxy-3,9-dihydroeucomin	
Cat. No.:	B171855	Get Quote

Despite a comprehensive search of available scientific literature and spectral databases, detailed experimental spectroscopic data (NMR, MS, IR) for **3'-Hydroxy-3,9-dihydroeucomin** could not be located. Therefore, the following guide has been constructed based on established methodologies for the analysis of related homoisoflavonoids. This document serves as a template for the expected data presentation and experimental protocols for such an analysis.

#### Introduction

**3'-Hydroxy-3,9-dihydroeucomin** is a homoisoflavonoid, a class of natural products known for their diverse biological activities. The structural elucidation and confirmation of such compounds rely heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide outlines the standard procedures for acquiring and interpreting this data for a research and drug development audience.

**Physicochemical Properties** 

Property	Value
Molecular Formula	C17H16O6
Molecular Weight	316.31 g/mol
CAS Number	107585-75-1



# **Hypothetical Spectroscopic Data**

The following tables represent the anticipated format for the presentation of spectroscopic data for **3'-Hydroxy-3,9-dihydroeucomin**.

## <sup>1</sup>H NMR (Proton NMR) Data

Hypothetical data presented for a 500 MHz spectrometer in DMSO-d<sub>6</sub>.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
12.10	S	-	1H	5-OH
9.50	S	-	1H	7-OH
8.80	S	-	1H	3'-OH
6.85	d	8.0	1H	H-5'
6.70	d	2.0	1H	H-2'
6.65	dd	8.0, 2.0	1H	H-6'
6.00	d	2.5	1H	H-6
5.95	d	2.5	1H	H-8
4.40	dd	10.0, 5.0	1H	H-2a
4.20	dd	10.0, 8.0	1H	H-2b
3.80	S	-	3H	4'-OCH₃
3.10	m	-	1H	H-3
2.80	dd	14.0, 5.0	1H	Н-9а
2.60	dd	14.0, 10.0	1H	H-9b

# <sup>13</sup>C NMR (Carbon NMR) Data

Hypothetical data presented for a 125 MHz spectrometer in DMSO-d<sub>6</sub>.



Chemical Shift (δ) ppm	Assignment
202.0	C-4
165.0	C-7
164.5	C-5
162.0	C-8a
147.0	C-4'
145.0	C-3'
130.0	C-1'
120.0	C-6'
115.5	C-5'
112.0	C-2'
102.0	C-4a
96.0	C-6
95.0	C-8
70.0	C-2
56.0	4'-OCH₃
45.0	C-3
30.0	C-9

# **Mass Spectrometry (MS) Data**



Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
ESI-MS	Positive	317.0968	[M+H] <sup>+</sup>
ESI-MS	Positive	339.0787	[M+Na]+
HRMS (ESI-TOF)	Positive	317.0971	[M+H] <sup>+</sup> (Calculated for C <sub>17</sub> H <sub>17</sub> O <sub>6</sub> <sup>+</sup> : 317.0974)

Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment
3400-3200 (broad)	O-H stretching (phenolic)
3010	C-H stretching (aromatic)
2950, 2840	C-H stretching (aliphatic)
1640	C=O stretching (ketone)
1600, 1500	C=C stretching (aromatic)
1270	C-O stretching (aryl ether)
1150	C-O stretching (alcohol)

# **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic analysis of a homoisoflavonoid like **3'-Hydroxy-3,9-dihydroeucomin**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD). The choice of solvent depends on the solubility of the compound.



#### • Data Acquisition:

- ¹H NMR spectra are acquired with a spectral width of 0-14 ppm, a pulse angle of 30°, and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR spectra are acquired with a spectral width of 0-220 ppm, using a protondecoupled pulse sequence.
- 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).
   Chemical shifts are referenced to the residual solvent peak.

#### **Mass Spectrometry (MS)**

- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of the sample (approximately 10-100 μg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 μL/min. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 100-1000.
- Data Analysis: The exact mass of the molecular ion is used to determine the elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

## Infrared (IR) Spectroscopy

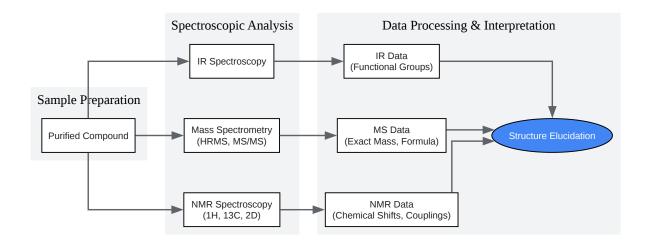
 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.



- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
  Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum is collected and subtracted from the sample spectrum.
- Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.

# **Workflow and Pathway Visualizations**

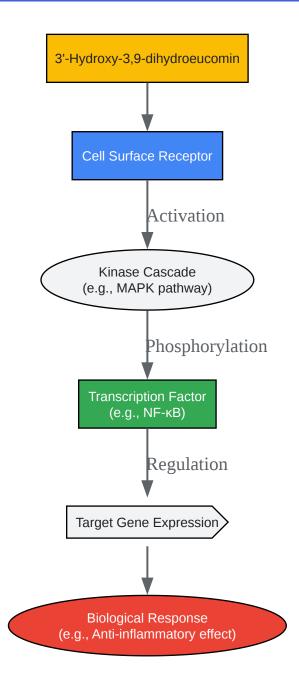
The following diagrams illustrate the general workflow for spectroscopic analysis and a hypothetical signaling pathway that could be investigated for a compound like **3'-Hydroxy-3,9-dihydroeucomin**.



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Caption: General workflow for the spectroscopic analysis of a natural product.





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Caption: A hypothetical signaling pathway modulated by **3'-Hydroxy-3,9-dihydroeucomin**.

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